2-(2-アミノエトキシ)-1,3-ベンゾチアゾール塩酸塩

説明

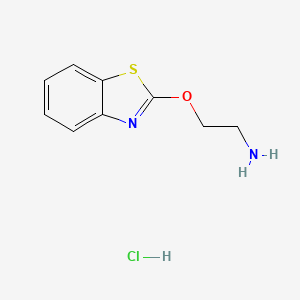

2-(2-Aminoethoxy)-1,3-benzothiazole hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its benzothiazole ring structure, which is substituted with an aminoethoxy group. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.

科学的研究の応用

金属錯体の合成

この化合物は、特にモリブデン(VI)およびバナジウム(IV)との金属錯体の合成のための配位子として機能します。これらの錯体は、非電解質であることで特徴付けられ、さまざまな分光法を用いて研究されています。 それらは潜在的な抗菌活性を示しており、これは医学研究や製薬用途において有益となる可能性があります .

農薬

ジチオカルバメートの誘導体として、金属に強く結合できるため、農薬の開発において有利です。 これらの化学物質は、殺菌剤または殺虫剤として使用でき、害虫や病気から作物を保護する方法を提供します .

工業用途

この化合物の金属結合特性は、廃水からの重金属の除去など、工業用途に適しています。 これは、環境保護と産業排水処理に不可欠です .

超分子化学

安定な金属-ジチオカルバメート錯体を形成する能力により、超分子化学でマクロサイクル、ケージ、ナノ粒子の自己組織化に使用できます。 これは、新しい材料とナノテクノロジーの開発に影響を与えます .

生物学的研究

生物学的研究では、この化合物の錯体は、金属と生体分子間の相互作用を研究するために使用できます。 これは、生命プロセスに不可欠な金属タンパク質や酵素の理解を深めることができます .

分析化学

この化合物は、分析化学におけるキレート剤として使用して、さまざまなサンプル中の金属イオンの検出と定量を促進することができます。 これは、環境モニタリングや食品安全試験で特に役立ちます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethoxy)-1,3-benzothiazole hydrochloride typically involves the reaction of 2-mercaptobenzothiazole with 2-chloroethanol to form 2-(2-hydroxyethoxy)-1,3-benzothiazole. This intermediate is then reacted with ammonia or an amine to introduce the amino group, resulting in 2-(2-Aminoethoxy)-1,3-benzothiazole. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance efficiency and scalability .

化学反応の分析

Types of Reactions

2-(2-Aminoethoxy)-1,3-benzothiazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole

生物活性

2-(2-Aminoethoxy)-1,3-benzothiazole hydrochloride is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. Benzothiazoles have been extensively studied due to their potential therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. This article aims to explore the biological activity of 2-(2-Aminoethoxy)-1,3-benzothiazole hydrochloride, summarizing key findings from various studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C9H12ClN3OS

- Molecular Weight : 233.73 g/mol

The presence of the benzothiazole moiety contributes significantly to its biological properties.

Antimicrobial Activity

Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. A study highlighted the bactericidal activity of amino-benzothiazoles against Mycobacterium tuberculosis, indicating that modifications in the benzothiazole scaffold can enhance activity against resistant strains. The minimum inhibitory concentration (MIC) values for various derivatives were reported, showcasing their effectiveness in inhibiting bacterial growth .

| Compound | MIC (μM) | Activity |

|---|---|---|

| Compound A | 7.9 | Against LepB-UE strain |

| Compound B | 34 | Against wild-type strain |

Anticancer Activity

Benzothiazoles have been implicated in anticancer research due to their ability to induce apoptosis in cancer cells. A derivative of 2-(2-Aminoethoxy)-1,3-benzothiazole hydrochloride was evaluated for its cytotoxic effects on various cancer cell lines. The compound exhibited promising results with an IC50 value indicating effective inhibition of cell proliferation .

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | >100 |

| MCF-7 | 25 |

| A549 | 30 |

Neuroprotective Effects

The neuroprotective potential of benzothiazole derivatives has been explored in the context of neurodegenerative diseases. Compounds with similar structures have shown efficacy in protecting neuronal cells from oxidative stress and apoptosis, suggesting a potential role for 2-(2-Aminoethoxy)-1,3-benzothiazole hydrochloride in treating conditions like Alzheimer's disease .

The biological activity of benzothiazoles can often be attributed to their ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. For instance, studies suggest that these compounds may inhibit certain kinases or modulate neurotransmitter systems, contributing to their therapeutic effects .

Case Studies

- Antimicrobial Efficacy Against Tuberculosis : A study conducted on a series of amino-benzothiazole derivatives demonstrated that structural modifications could enhance their potency against resistant strains of Mycobacterium tuberculosis. The study utilized whole-cell screening methods and reported significant bactericidal activity at low concentrations .

- Cytotoxicity Profiles : Another investigation into the anticancer properties of benzothiazole derivatives revealed that specific substitutions on the benzothiazole ring could lead to improved cytotoxicity against breast and lung cancer cell lines. The findings indicated a structure-activity relationship that could guide future drug design efforts.

特性

IUPAC Name |

2-(1,3-benzothiazol-2-yloxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS.ClH/c10-5-6-12-9-11-7-3-1-2-4-8(7)13-9;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUCGYGACGWHLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。